molecular formula C12H22N2O4 B13398842 cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Cat. No.: B13398842
M. Wt: 258.31 g/mol
InChI Key: JZMRLHYTQICGLN-UHFFFAOYSA-N
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Description

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate: is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its Boc-protected amino group allows for controlled deprotection and subsequent functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRLHYTQICGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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